N-(Azido-PEG2)-N-Boc-PEG4-acid

Description

Properties

IUPAC Name |

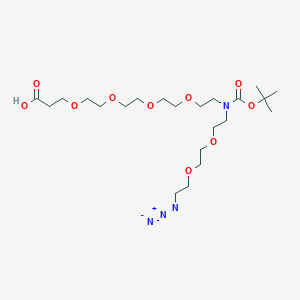

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-13-31-9-5-24-25-23)7-11-33-15-17-35-19-18-34-16-12-30-8-4-20(27)28/h4-19H2,1-3H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUIQDKNHMQIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107377 |

Source

|

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093153-82-1 |

Source

|

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid: A Trifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG2)-N-Boc-PEG4-acid, a versatile heterotrifunctional PEG linker. Detailed experimental protocols for its use in key bioconjugation reactions are provided, along with visual diagrams to illustrate experimental workflows and logical relationships.

Core Concepts: Chemical Structure and Properties

This compound is a branched polyethylene (B3416737) glycol (PEG) derivative designed with three distinct functional groups, enabling sequential and orthogonal conjugation strategies. The molecule consists of a central nitrogen atom to which two PEG chains of different lengths and functionalities are attached. One chain is terminated with an azide (B81097) group (via a PEG2 spacer), while the other, longer chain is functionalized with a terminal carboxylic acid (via a PEG4 spacer). The central nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group.

This unique architecture allows for a multi-step approach to the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents. The azide group serves as a handle for "click chemistry," the carboxylic acid is available for standard amide bond formation, and the Boc-protected amine can be deprotected to introduce a primary amine for further functionalization.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₂N₄O₁₀ | [1][2][3] |

| Molecular Weight | 522.6 g/mol | [1][3][4] |

| CAS Number | 2093153-82-1 | [1][2][3] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | ≥95% | [2] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Applications in Bioconjugation and Drug Development

The trifunctional nature of this compound makes it a valuable tool in various research and development areas, most notably in the construction of PROTACs.[5]

PROTAC Synthesis: This linker is ideally suited for the modular assembly of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker's azide and carboxylic acid groups can be used to orthogonally conjugate a target protein ligand and an E3 ligase ligand. The Boc-protected amine offers a third point of attachment for further modifications, such as the introduction of a solubilizing group or an imaging agent.

Antibody-Drug Conjugates (ADCs): In the field of ADCs, this linker can be used to attach a cytotoxic payload and a targeting antibody. The defined PEG chains can improve the pharmacokinetic profile of the resulting conjugate.

Surface Modification: The functional groups of this compound can be used to modify surfaces, such as nanoparticles or microarrays, to introduce multiple functionalities in a controlled manner.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are generalized and may require optimization for specific substrates and applications.

Plausible Synthetic Scheme

Caption: Plausible synthetic workflow for this compound.

Amide Coupling of the Carboxylic Acid Moiety

This protocol describes the coupling of the terminal carboxylic acid of this compound with a primary amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

This compound

-

Amine-containing molecule (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve this compound in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine-containing molecule to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Caption: Experimental workflow for amide coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group of the linker and an alkyne-functionalized molecule (e.g., a target protein ligand).

Materials:

-

Azide-functionalized linker conjugate (from section 3.2)

-

Alkyne-functionalized molecule (1.0-1.2 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

-

Dissolve the azide-functionalized linker conjugate and the alkyne-functionalized molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

-

Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Caption: Experimental workflow for CuAAC "click" chemistry.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

-

Boc-protected molecule

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

Procedure using TFA:

-

Dissolve the Boc-protected molecule in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Procedure using 4M HCl in Dioxane:

-

Dissolve the Boc-protected molecule in a minimal amount of a co-solvent if necessary (e.g., DCM or MeOH).

-

Add 4M HCl in 1,4-dioxane.

-

Stir at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, concentrate under reduced pressure to obtain the hydrochloride salt of the amine.

Caption: Logical relationship for Boc deprotection.

Conclusion

This compound is a powerful and versatile chemical tool for researchers and scientists in the fields of bioconjugation and drug development. Its unique trifunctional nature, combined with the favorable properties of the PEG spacers, allows for the rational design and synthesis of complex and highly functionalized molecules. The experimental protocols provided in this guide serve as a starting point for the successful application of this linker in a variety of research endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. Buy this compound | 2093153-82-1 | >98% [smolecule.com]

- 2. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Stepwise PEG synthesis featuring deprotection and coupling in one pot [beilstein-journals.org]

- 4. chempep.com [chempep.com]

- 5. Synthesis of symmetrically and asymmetrically branched pegylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG-Boc-acid Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Azido-PEG-Boc-acid linkers, essential tools in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Azido-PEG-Boc-acid Linkers

Azido-PEG-Boc-acid linkers are heterobifunctional molecules featuring three key components: an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid with a tert-butyloxycarbonyl (Boc)-protected amine. This trifunctional nature allows for the sequential and controlled conjugation of different molecules, making them highly versatile in the construction of complex bioconjugates.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]

Physicochemical Properties

The physicochemical properties of Azido-PEG-Boc-acid linkers are critical for their application in drug development. These properties are largely influenced by the length of the PEG chain.

Table 1: Physicochemical Properties of Selected Azido-PEG-Boc-acid Linkers

| Linker Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| N-(Azido-PEG2)-N-Boc-PEG3-acid | C20H38N4O9 | 478.5 | >98% |

| N-(Azido-PEG2)-N-Boc-PEG4-acid | C22H42N4O10 | 522.59 | >98% |

Data sourced from commercial suppliers.[5][6]

Solubility

PEG linkers are known for their excellent solubility in a wide range of solvents, a property that is crucial for their use in bioconjugation reactions which are often performed in aqueous buffers. Azido-PEG-Boc-acid linkers are generally soluble in water and many organic solvents.[3][7]

Table 2: Solubility Profile of Azido-PEG-Boc-acid and Structurally Similar Linkers

| Solvent | Classification | Solubility |

| Water | Aqueous | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dichloromethane (B109758) (DCM) | Chlorinated | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

The solubility of specific Azido-PEG-Boc-acid linkers is confirmed by supplier data, and inferred from the high solubility of structurally related PEGylated molecules.[4][5][6]

Stability

The stability of the functional groups on the Azido-PEG-Boc-acid linker is crucial for successful multi-step conjugations.

-

Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic conditions but is readily cleaved by acids.[8][9] This allows for selective deprotection of the amine without affecting other parts of the molecule.

-

Azide Group: The azide group is highly stable under a wide range of reaction conditions, making it an ideal functional group for bioorthogonal "click chemistry" reactions.[10] It is unreactive towards most biological functional groups.

Experimental Protocols

Detailed methodologies are essential for the successful application of Azido-PEG-Boc-acid linkers.

Synthesis of an Azido-PEG-Boc-acid Linker (Illustrative Example)

This protocol outlines a general strategy for the synthesis of a discrete Azido-PEGn-Boc-acid linker.

Caption: Synthesis of Azido-PEG-Boc-acid Linker.

Protocol:

-

Tosylation: Dissolve the Boc-protected amino-PEG-alcohol in anhydrous dichloromethane (DCM). Add triethylamine (B128534) (Et3N) and p-toluenesulfonyl chloride (TsCl). Stir the reaction at room temperature overnight.

-

Azidation: After confirming the completion of the tosylation reaction (e.g., by TLC), the tosylated intermediate is dissolved in dimethylformamide (DMF). Sodium azide (NaN3) is added, and the reaction is heated to facilitate the nucleophilic substitution.

-

Oxidation: The resulting azido-PEG-alcohol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as TEMPO/bleach or other mild oxidation methods.

-

Purification: The final Azido-PEG-Boc-acid linker is purified using column chromatography.

Boc Deprotection

The Boc group is typically removed under acidic conditions to expose the primary amine for subsequent conjugation.

Caption: Boc Deprotection of Azido-PEG-Boc-acid.

Protocol:

-

Dissolve the Azido-PEG-Boc-acid linker in dichloromethane (DCM).[11]

-

Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0 °C.[11]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by LC-MS.[6]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[11] The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Azide Reduction (Staudinger Reduction)

The Staudinger reduction is a mild method for converting the azide group to a primary amine.

Caption: Staudinger Reduction of an Azido-PEG Linker.

Protocol:

-

Dissolve the azido-PEG linker in a mixture of tetrahydrofuran (B95107) (THF) and water.[12]

-

Add triphenylphosphine (PPh3) to the solution.

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (around 2100 cm⁻¹).

-

Upon completion, the resulting iminophosphorane is hydrolyzed by the water in the reaction mixture to yield the primary amine and triphenylphosphine oxide.[1][13]

-

The product is then purified, often by extraction and/or column chromatography to remove the triphenylphosphine oxide byproduct.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The azide group of the linker can be efficiently conjugated to an alkyne-containing molecule via CuAAC.

Protocol:

-

Dissolve the alkyne-containing molecule and the azido-PEG linker in a suitable solvent system (e.g., t-BuOH/H2O or DMF).[6]

-

In a separate vial, prepare a fresh solution of a copper(II) sulfate (B86663) (CuSO4·5H2O) and a ligand such as TBTA or THPTA.[11][14]

-

Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[6][14]

-

Add the copper catalyst solution to the mixture of the alkyne and azide.

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours and can be monitored by LC-MS.

-

The resulting triazole-linked conjugate can be purified by chromatography.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of Azido-PEG-Boc-acid linkers.

Table 3: General ¹H and ¹³C NMR Peak Assignments for Azido-PEG-Boc-acid Linkers

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| PEG backbone (-CH₂CH₂O-) | ~3.6 | ~70 |

| Methylene adjacent to azide (-CH₂-N₃) | ~3.4 | ~50 |

| Methylene adjacent to Boc-amine (-CH₂-NHBoc) | ~3.3 | ~40 |

| tert-Butyl of Boc (-C(CH₃)₃) | ~1.4 | ~28 |

| Carbonyl of Boc (-C=O) | - | ~156 |

| Carboxylic acid (-COOH) | Variable (broad singlet) | ~170-180 |

Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the linker.[15][16]

Mass Spectrometry (MS)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry are used to determine the molecular weight and purity of the linkers. For PEGylated molecules, the spectra can be complex due to the distribution of PEG chain lengths (polydispersity) and the presence of multiple charge states in ESI-MS.[17][18][19]

MALDI-TOF Sample Preparation Protocol:

-

Matrix Selection: For PEG compounds, 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix.[2]

-

Sample and Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA). Dissolve the Azido-PEG-Boc-acid linker in a similar solvent system.

-

Spotting: Mix the sample and matrix solutions and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the solvent to evaporate, co-crystallizing the sample and matrix.[20][21]

-

Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in reflectron mode for accurate mass determination.

Applications in Drug Development

Azido-PEG-Boc-acid linkers are instrumental in the development of targeted therapies.

References

- 1. peptide.com [peptide.com]

- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-(Azido-PEG2)-N-Boc-PEG3-acid, 2086689-01-0 | BroadPharm [broadpharm.com]

- 6. 2093153-82-1 | CAS DataBase [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Staudinger Reaction [organic-chemistry.org]

- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 13. interchim.fr [interchim.fr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 18. manoa.hawaii.edu [manoa.hawaii.edu]

- 19. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 20. mdpi.com [mdpi.com]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of N-(Azido-PEG2)-N-Boc-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional PEG linker crucial for the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The proposed synthesis is grounded in established methodologies for the preparation of branched and functionalized polyethylene (B3416737) glycol (PEG) derivatives. This document outlines the strategic steps, experimental protocols, and necessary characterization for the successful synthesis of this versatile linker.

Introduction

This compound is a key molecular entity in bioconjugation and drug delivery. Its unique trifunctional structure, featuring a terminal azide (B81097) for "click" chemistry, a protected amine (Boc), and a carboxylic acid, allows for the sequential and orthogonal conjugation of different molecular entities. This makes it an invaluable tool for the construction of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs, where precise control over linker chemistry is paramount. This guide presents a convergent synthetic strategy, detailing the preparation of key intermediates and their subsequent coupling to form the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically divided into three main stages:

-

Stage 1: Synthesis of the Azido-PEG2-Amine Intermediate. This involves the preparation of a linear PEG derivative with a terminal azide group and a terminal amine group.

-

Stage 2: Synthesis of the Activated PEG4-Acid Intermediate. This stage focuses on creating a PEG derivative with a terminal carboxylic acid (initially protected) and an activated terminal hydroxyl group (e.g., as a tosylate) for subsequent nucleophilic substitution.

-

Stage 3: Convergent Assembly and Deprotection. The two PEG intermediates are coupled through a nucleophilic substitution reaction, followed by the deprotection of the carboxylic acid to yield the final product.

This pathway is illustrated in the logical workflow diagram below.

Experimental Protocols

The following are detailed, hypothetical protocols for each key step in the synthesis of this compound, based on established chemical transformations of PEG molecules.

Stage 1: Synthesis of 2-(2-Azidoethoxy)ethanamine (N3-PEG2-NH2)

Step 1.1: Monotosylation of Di(ethylene glycol)

-

Reaction: To a solution of di(ethylene glycol) (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.1 equivalents).

-

Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Work-up: Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Step 1.2: Azide Substitution

-

Reaction: Dissolve the monotosylated di(ethylene glycol) (1 equivalent) in dimethylformamide (DMF) and add sodium azide (3 equivalents).

-

Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting azido-PEG2-alcohol by column chromatography.

Step 1.3: Conversion of Alcohol to Amine

-

Reaction: A two-step process is employed: first, mesylation of the terminal alcohol, followed by amination. Dissolve the azido-PEG2-alcohol (1 equivalent) in DCM at 0 °C and add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents).

-

Conditions (Mesylation): Stir at 0 °C for 2 hours.

-

Work-up (Mesylation): Wash the reaction mixture with cold water and brine, dry the organic layer, and use the crude mesylate directly in the next step.

-

Reaction (Amination): Dissolve the crude mesylate in a concentrated solution of ammonia (B1221849) in methanol.

-

Conditions (Amination): Stir in a sealed vessel at room temperature for 48 hours.

-

Work-up (Amination): Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the desired azido-PEG2-amine.

Stage 2: Synthesis of Activated O-(tert-Butyl)-N-(tosyl)tetraethylene glycol (TsO-PEG4-O-tBu)

Step 2.1: Mono-tert-butylation of Tetraethylene Glycol

-

Reaction: To a solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. After gas evolution ceases, add tert-butyl bromide (1.2 equivalents).

-

Conditions: Stir the reaction at room temperature for 24 hours.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify by column chromatography to isolate the mono-tert-butylated product.

Step 2.2: Tosylation of the Remaining Hydroxyl Group

-

Reaction: Following the procedure in Step 1.1, react the mono-tert-butylated tetraethylene glycol with p-toluenesulfonyl chloride.

-

Purification: Purify by column chromatography to yield the activated PEG4-acid precursor.

Stage 3: Convergent Assembly and Deprotection

Step 3.1: Boc Protection of Azido-PEG2-Amine

-

Reaction: Dissolve the azido-PEG2-amine (1 equivalent) in DCM and add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) and triethylamine (1.2 equivalents).

-

Conditions: Stir at room temperature for 12 hours.

-

Work-up: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

Step 3.2: N-Alkylation

-

Reaction: To a solution of Boc-protected azido-PEG2-amine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) at 0 °C. After stirring for 30 minutes, add a solution of the activated PEG4-acid precursor (TsO-PEG4-O-tBu, 1.1 equivalents) in DMF.

-

Conditions: Stir the reaction at room temperature for 24 hours.

-

Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Step 3.3: Acid Deprotection

-

Reaction: Dissolve the N-alkylated product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Conditions: Stir at room temperature for 4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

-

Purification: Purify by reverse-phase HPLC to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are hypothetical and based on typical outcomes for similar reactions.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1.1 | HO-PEG2-OTs | Di(ethylene glycol) | 260.31 | - | ~85% |

| 1.2 | N3-PEG2-OH | HO-PEG2-OTs | 147.15 | - | ~90% |

| 1.3 | N3-PEG2-NH2 | N3-PEG2-OH | 146.17 | - | ~70% |

| 2.1 | HO-PEG4-O-tBu | Tetraethylene glycol | 250.33 | - | ~60% |

| 2.2 | TsO-PEG4-O-tBu | HO-PEG4-O-tBu | 404.51 | - | ~90% |

| 3.1 | Boc-NH-PEG2-N3 | N3-PEG2-NH2 | 246.29 | - | ~95% |

| 3.2 | N-(Azido-PEG2)-N-Boc-PEG4-O-tBu | Boc-NH-PEG2-N3 | 478.60 | - | ~75% |

| 3.3 | This compound | N-(Azido-PEG2)-N-Boc-PEG4-O-tBu | 522.60 | - | ~90% |

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations in the proposed synthesis of this compound.

Conclusion

The synthesis of this compound, while intricate, is achievable through a well-planned, convergent synthetic route. This guide provides a robust framework for its preparation, leveraging established and reliable chemical transformations. The successful synthesis of this versatile linker will undoubtedly empower researchers and drug development professionals in the creation of next-generation therapeutics and advanced biomaterials. Careful execution of the outlined protocols and rigorous purification at each step are critical for obtaining the final product with high purity.

The Strategic Utility of N-(Azido-PEG2)-N-Boc-PEG4-acid in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterotrifunctional linker, N-(Azido-PEG2)-N-Boc-PEG4-acid, has emerged as a powerful tool in the field of bioconjugation, offering a versatile scaffold for the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its unique design, featuring three distinct functional groups—an azide (B81097), a Boc-protected amine, and a carboxylic acid—each with orthogonal reactivity, allows for a highly controlled, stepwise approach to linking different molecular entities[3][4]. This guide provides a comprehensive overview of the core mechanisms, experimental considerations, and strategic applications of this linker in advanced bioconjugation workflows.

Core Structure and Physicochemical Properties

This compound is a branched polyethylene (B3416737) glycol (PEG) derivative. The PEG backbone enhances aqueous solubility and can reduce the immunogenicity of the final conjugate[5]. The specific structure consists of an azido-terminated PEG2 arm and a carboxylic acid-terminated PEG4 arm, with a central Boc-protected amine.

| Property | Value | Reference |

| Molecular Formula | C22H42N4O10 | [4] |

| Molecular Weight | 522.6 g/mol | [4] |

| CAS Number | 2093153-82-1 | [4] |

| Purity | Typically ≥95% | [6] |

| Solubility | Water, DMSO, DCM, DMF | [4] |

| Storage | -20°C | [4] |

Mechanism of Action in Bioconjugation

The utility of this compound lies in the sequential and specific reactions of its three functional groups. This orthogonality allows for the controlled assembly of a final conjugate.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid is the primary site for initial conjugation to a biomolecule, typically targeting primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond[7]. This reaction is not spontaneous and requires activation of the carboxylic acid. The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS)[8][9].

The mechanism involves two key steps:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Stabilization and Coupling: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS[10].

The branched structure of the PEG linker may introduce some steric hindrance, potentially influencing the efficiency of the coupling reaction[11].

Boc Deprotection to Reveal a Primary Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions[12]. This allows for the initial carboxylic acid coupling to be performed without interference from the linker's own amine group.

Deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM)[13]. The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free primary amine.

Azide-Alkyne Cycloaddition ("Click Chemistry")

The azide functional group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility[14][15]. The azide group on the linker can react with an alkyne-functionalized molecule to form a stable triazole ring. There are two primary forms of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole[12][16]. It is widely used for in vitro conjugations.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with the azide without the need for a metal catalyst[1][12]. This makes it suitable for applications in living systems.

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as reactant concentrations, reaction times, and temperature, should be determined empirically for each specific application.

Protocol 1: Carboxylic Acid Activation and Coupling to a Primary Amine

-

Preparation: Dissolve the amine-containing biomolecule in an appropriate buffer (e.g., PBS, pH 7.2-7.5). Tris buffers should be avoided as they contain primary amines.

-

Activation Mixture: In a separate tube, dissolve this compound, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS)[17].

-

Activation: Incubate the activation mixture at room temperature for 15-30 minutes to form the NHS ester.

-

Conjugation: Add the activated linker solution to the biomolecule solution. The molar excess of the linker over the biomolecule will influence the degree of labeling and should be optimized.

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters. Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents[17].

Protocol 2: Boc Deprotection

-

Preparation: Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Deprotection: Add TFA to the solution (typically 20-50% v/v) at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by LC-MS.

-

Removal of Acid: Evaporate the DCM and excess TFA under a stream of nitrogen. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

Purification: The resulting amine can often be used in the next step without further purification, or it can be purified by chromatography.

Protocol 3: Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation: Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). A copper-chelating ligand (e.g., TBTA) is often included to stabilize the Cu(I) oxidation state.

-

Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution (with ligand).

-

Incubation: Stir the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or SEC.

Strategic Workflow for Trifunctional Conjugation

The orthogonal nature of this compound allows for two primary strategic workflows in the synthesis of a three-component conjugate (Molecule A, Molecule B, and Molecule C).

Quantitative Considerations

| Reaction | Key Parameters | Typical Values/Conditions | Notes |

| EDC/NHS Coupling | pH | 7.2 - 8.5 | Higher pH favors aminolysis over hydrolysis of the NHS ester. |

| Molar Ratios | Linker:EDC:NHS = 1:1.5:1.2 | Starting point for optimization. | |

| Reaction Time | 1 - 4 hours | Substrate dependent. | |

| Boc Deprotection | Acid Concentration | 20-50% TFA in DCM | Higher concentrations lead to faster deprotection but may affect acid-labile groups. |

| Temperature | 0°C to Room Temp | Controls reaction rate. | |

| Reaction Time | 1 - 3 hours | Monitor by LC-MS for completion. | |

| CuAAC | Catalyst Loading | 1-10 mol% Cu(I) | Lower catalyst loading is desirable to minimize protein damage. |

| Reaction Time | 1 - 24 hours | Dependent on reactants and catalyst efficiency. | |

| Yields | >90% | Generally very high for small molecules. | |

| SPAAC | Reactants | Azide + Strained Alkyne | Reaction rates vary with the type of strained alkyne. |

| Reaction Time | 1 - 12 hours | Generally slower than CuAAC but copper-free. |

Conclusion

This compound is a sophisticated and highly valuable tool for researchers in drug development and chemical biology. Its trifunctional nature, combined with the favorable properties of the PEG spacer, enables the precise and controlled construction of complex bioconjugates. A thorough understanding of the sequential reaction mechanisms and careful optimization of experimental protocols are paramount to successfully leveraging the full potential of this versatile linker. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, the strategic application of such multi-functional linkers will undoubtedly play an increasingly critical role.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 2093153-82-1 | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound, CAS 2093153-82-1 | AxisPharm [axispharm.com]

- 7. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 8. encapsula.com [encapsula.com]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 13. researchgate.net [researchgate.net]

- 14. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 15. Bioconjugation application notes [bionordika.fi]

- 16. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

solubility of N-(Azido-PEG2)-N-Boc-PEG4-acid in DMSO and DMF

An In-depth Technical Guide to the Solubility of N-(Azido-PEG2)-N-Boc-PEG4-acid in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a heterobifunctional PROTAC linker. Due to its polyethylene (B3416737) glycol (PEG) backbone, this linker is designed to enhance the solubility and pharmacokinetic properties of the molecules it connects. This document outlines its known solubility in common organic solvents, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and provides a comprehensive, generalized protocol for researchers to quantitatively determine its solubility for their specific applications.

Core Properties of this compound

This compound is a branched PEG linker featuring three key functional groups:

-

An azide group (N₃) for use in copper-catalyzed or strain-promoted "click chemistry" reactions.[1][2]

-

A tert-butyloxycarbonyl (Boc) protected amine , which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[3]

-

A terminal carboxylic acid (-COOH) that can react with primary amines through activators like EDC or HATU to form stable amide bonds.[3]

These functionalities make it a versatile tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1]

Data Presentation: Solubility Summary

While multiple suppliers qualitatively report the solubility of this compound, specific quantitative data is not publicly available. The information is summarized below. Researchers should determine the quantitative solubility for their specific stock concentration needs and buffer conditions.

| Solvent | Chemical Formula | Type | Reported Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [3] |

Mandatory Visualization

The following diagrams illustrate the structure of the linker and its application in a common synthetic workflow.

Caption: Chemical structure of this compound.

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols

Generalized Protocol for Quantitative Solubility Determination

This protocol provides a standard method for determining the solubility of this compound in DMSO or DMF.

1. Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO or DMF

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

2.0 mL microcentrifuge tubes or glass vials

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer (optional, for high-precision measurement)

2. Procedure

Method A: Visual Assessment (Saturated Solution Method)

This method is rapid and suitable for estimating solubility.

-

Preparation : Add a pre-weighed excess amount of the compound (e.g., 5-10 mg) into a vial containing a precise volume of solvent (e.g., 100 µL). This ensures a saturated solution with undissolved solid.

-

Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a standard temperature (e.g., 25°C). Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached. Constant temperature is critical as solubility is temperature-dependent.

-

Separation : Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Sampling : Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation : Place the collected supernatant in a pre-weighed vial and remove the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Quantification : Weigh the vial containing the dried residue. The mass of the dissolved compound is the final weight minus the initial vial weight.

-

Calculation : Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant collected.

Method B: Serial Dilution for Stock Solution Preparation

This method is practical for identifying the concentration at which the compound remains fully dissolved for experimental use.

-

High-Concentration Stock : Weigh a precise amount of the compound (e.g., 10.45 mg, for a 20 mM stock in 1 mL, based on a MW of 522.6 g/mol ).

-

Dissolution : Add the solid to a vial. Add approximately half the final desired volume of the solvent (e.g., 500 µL of DMSO). Vortex vigorously for 2-3 minutes. Use gentle warming (30-37°C) if necessary to aid dissolution, but be cautious of potential degradation.

-

Final Volume : Once fully dissolved, add the remaining solvent to reach the final volume (e.g., 1 mL). Vortex again to ensure homogeneity.

-

Observation : Visually inspect the solution against a light source for any undissolved particulates or haziness. A clear solution indicates solubility at that concentration.

-

Documentation : If the compound dissolves completely, this concentration (e.g., 20 mM or 10.45 mg/mL) can be considered a lower limit for its solubility. If not, the experiment should be repeated with a lower starting mass.

3. Safety Precautions

-

Always handle chemical reagents in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound, DMSO, and DMF before handling.

References

Mass Spectrometry Analysis of N-(Azido-PEG2)-N-Boc-PEG4-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of N-(Azido-PEG2)-N-Boc-PEG4-acid, a branched polyethylene (B3416737) glycol (PEG) linker molecule. This compound is of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting moiety.[1] A thorough understanding of its mass spectrometric behavior is crucial for its characterization, quality control, and for studying its stability and metabolism in biological systems.

Molecular Structure and Properties

This compound is a heterobifunctional linker featuring an azide (B81097) group for click chemistry, a Boc-protected amine, and a terminal carboxylic acid for conjugation.[2]

-

Key Functional Groups:

-

Azido (-N3) group: Enables covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1]

-

tert-Butyloxycarbonyl (Boc) protected amine: A common protecting group for amines that can be removed under acidic conditions to reveal a primary amine for further functionalization.[5]

-

Polyethylene glycol (PEG) chains (PEG2 and PEG4): Impart hydrophilicity and flexibility to the linker.

-

Carboxylic acid (-COOH): Allows for conjugation to amine-containing molecules through amide bond formation.[2][4]

-

Mass Spectrometry Analysis: Theoretical Fragmentation

Due to the absence of a publicly available experimental mass spectrum for this compound, a theoretical fragmentation pattern is proposed based on the known fragmentation behaviors of its constituent functional groups. Electrospray ionization (ESI) is the most suitable ionization technique for this class of molecules, typically in positive ion mode.

Expected Molecular Ions:

In positive ion ESI-MS, the molecule is expected to be observed as protonated ([M+H]+), sodiated ([M+Na]+), and potentially ammoniated ([M+NH4]+) adducts, especially when ammonium (B1175870) salts are used in the mobile phase. Given the presence of multiple ether oxygens, the formation of multiply charged species is also possible, though less likely for a molecule of this size.

Predicted Fragmentation Pathways:

Tandem mass spectrometry (MS/MS) of the precursor ions would likely yield fragments arising from cleavages at the following labile sites:

-

Loss of the Boc group: A characteristic fragmentation for Boc-protected amines is the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

-

Cleavage of the PEG chains: The ether linkages of the PEG chains are susceptible to fragmentation, leading to a series of ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).

-

Loss of the Azide group: The azide functionality can be lost as N2 (28 Da) or the entire N3 moiety.

-

Decarboxylation: The carboxylic acid terminus can undergo loss of CO2 (44 Da).

The following diagram illustrates the predicted fragmentation workflow:

Quantitative Data Summary

| Ion Species | Theoretical m/z (monoisotopic) | Notes |

| [M+H]+ | 523.2974 | Protonated molecule, likely the most abundant precursor ion in positive mode ESI. |

| [M+Na]+ | 545.2793 | Sodiated adduct, commonly observed. |

| [M+NH4]+ | 540.3242 | Ammoniated adduct, prevalent when using ammonium-based buffers. |

| [M+H-56]+ | 467.2554 | Fragment from the loss of isobutylene from the Boc group. |

| [M+H-100]+ | 423.2343 | Fragment from the loss of the entire Boc group. |

| Series [M+H - n*44]+ | Variable | Fragments resulting from the sequential loss of ethylene glycol units from the PEG chains. A ladder of peaks separated by 44 Da would be expected in the MS/MS spectrum. |

| [M+H-28]+ | 495.2974 | Fragment from the loss of N2 from the azide group. |

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile (B52724), or a mixture of water and an organic solvent. Perform serial dilutions to create a calibration curve over the desired concentration range.

-

Matrix Samples (for biological studies): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interferences. A typical protein precipitation protocol involves adding 3 volumes of cold acetonitrile to 1 volume of the biological sample, vortexing, centrifuging, and analyzing the supernatant.

4.2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes) is recommended to ensure elution and separation from potential impurities.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 10 µL.

4.3. Mass Spectrometry

-

Mass Spectrometer: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally preferred for this molecule.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 500 °C.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the precursor ions ([M+H]+, [M+Na]+, etc.).

-

Tandem MS (MS/MS): Select the most abundant precursor ion (likely [M+H]+) for collision-induced dissociation (CID). Optimize collision energy to achieve a good fragmentation pattern. Monitor specific fragment ions for quantitative analysis in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.

-

The following diagram illustrates the general LC-MS/MS workflow:

Conclusion

The mass spectrometric analysis of this compound is essential for its application in pharmaceutical research and development. While experimental data is not widely published, a theoretical understanding of its ionization and fragmentation behavior, combined with the detailed experimental protocol provided, offers a robust framework for its characterization. The use of high-resolution mass spectrometry will be invaluable in confirming the elemental composition of the parent and fragment ions, providing a high degree of confidence in its structural elucidation. As the use of such linkers in novel therapeutic modalities like PROTACs continues to grow, standardized and well-understood analytical methods will be of paramount importance.

References

The Strategic Imperative of Boc Protection on Branched PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug delivery, the precise control over reactive functional groups is paramount to the successful synthesis of complex therapeutic and diagnostic agents. Branched Polyethylene Glycol (PEG) linkers have emerged as critical components in the design of advanced biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), owing to their ability to enhance solubility, improve pharmacokinetics, and provide a scaffold for multivalent targeting. The strategic use of the tert-Butoxycarbonyl (Boc) protecting group on the amine functionalities of these branched PEG linkers is a cornerstone of their utility, ensuring controlled, stepwise, and efficient synthesis. This technical guide provides a comprehensive overview of the function of the Boc protecting group on branched PEG linkers, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

The Core Function of the Boc Protecting Group

The tert-Butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, prized for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] Its application to branched PEG linkers serves several critical functions:

-

Enabling Stepwise Synthesis: The primary role of the Boc group is to temporarily block the reactivity of amine groups on the PEG linker.[3] This allows for a controlled and sequential synthetic strategy, where other reactive moieties on the linker or the molecule to be conjugated can be selectively addressed without unintended side reactions involving the amine.[3] This is particularly crucial in the multi-step synthesis of complex molecules like ADCs and PROTACs.

-

Preventing Undesired Side Reactions: Without the Boc protecting group, the free amine functionalities on a branched PEG linker would be highly nucleophilic and could participate in unwanted reactions. This could lead to the formation of complex and difficult-to-separate mixtures of products, significantly reducing the yield of the desired conjugate.[]

-

Ensuring Homogeneity of the Final Product: By directing the reaction pathway, the Boc group ensures the formation of a more homogenous and well-defined final bioconjugate. This is critical for therapeutic applications where batch-to-batch consistency and a precise drug-to-antibody ratio (DAR) are essential for safety and efficacy.[]

The deprotection of the Boc group is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) bond to regenerate the free amine, which is then available for subsequent conjugation reactions.[6][7]

Data Presentation: The Impact of Linker Strategy on Bioconjugate Efficacy

| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | TBK1 | VHL | No degradation | - | [8] |

| Alkyl/Ether | 12-29 | TBK1 | VHL | Submicromolar | > 90 | [8] |

| PEG | 3 units | CRBN | - | Weak degradation | - | [8] |

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy. This table demonstrates that a minimum linker length is often required to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to efficient degradation.

| Linker Type | Target Protein | E3 Ligase | Relative Potency | Reference |

| Flexible (PEG) | Various | Various | Effective | [9] |

| Rigid (e.g., piperazine) | Various | Various | Can be more potent | [9] |

Table 2: Comparison of Flexible vs. Rigid Linkers in PROTACs. This table highlights that while flexible PEG linkers are widely used and effective, rigid linkers can sometimes lead to enhanced potency by pre-organizing the PROTAC into a bioactive conformation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing Boc-protected branched PEG linkers. The following protocols provide step-by-step instructions for key experimental procedures.

Protocol 1: Boc Deprotection of a Branched PEG Linker

Objective: To remove the Boc protecting group from a branched PEG linker to expose the primary amine for subsequent conjugation.

Materials:

-

Boc-protected branched PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected branched PEG linker in anhydrous DCM (e.g., 100 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.

-

The resulting deprotected PEG linker, often as a TFA salt, can be used directly in the next conjugation step or further purified if necessary.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-Protected PEG Linker

Objective: To synthesize an ADC by conjugating a cytotoxic drug to a monoclonal antibody (mAb) via a Boc-protected heterobifunctional PEG linker.

Materials:

-

Monoclonal antibody (mAb)

-

Boc-NH-PEG-NHS ester linker

-

Cytotoxic drug with a reactive amine group

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation: Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL.

-

Linker-Drug Conjugation (Step 1):

-

First, the Boc group on a suitable linker is deprotected as described in Protocol 1 to yield an amine-reactive linker.

-

Alternatively, if starting with a pre-activated linker like Boc-NH-PEG-NHS ester, dissolve the linker in DMSO to a stock concentration of 10 mM.

-

Add the Boc-NH-PEG-NHS ester solution to the mAb solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to mAb) to react with lysine (B10760008) residues.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Antibody-Linker Intermediate: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using PBS as the mobile phase.

-

Boc Deprotection of Antibody-Linker Conjugate (Step 2):

-

The purified antibody-linker conjugate is then subjected to Boc deprotection under mild acidic conditions, carefully optimized to maintain the integrity of the antibody.

-

-

Drug Conjugation (Step 3):

-

Prepare a stock solution of the amine-reactive cytotoxic drug in DMSO.

-

Add the drug solution to the deprotected antibody-linker conjugate.

-

Incubate the reaction for 4-16 hours at 4 °C.

-

-

Final Purification: Purify the final ADC product by SEC to remove any unconjugated drug and other small molecule impurities.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical workflows in the application of Boc-protected branched PEG linkers.

Caption: Experimental workflow for the Boc deprotection of a branched PEG linker.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid (CAS: 2093153-82-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its chemical and physical properties, outlines key experimental protocols for its use, and illustrates its role in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a branched PEG linker featuring three key functional groups: a terminal azide (B81097) (-N3), a tert-butyloxycarbonyl (Boc) protected amine, and a terminal carboxylic acid (-COOH).[1][2] This trifunctional nature makes it a versatile tool in bioconjugation and drug development.[3] The PEG backbone enhances solubility and biocompatibility of the conjugated molecules.[3]

The primary applications of this linker include:

-

PROTAC Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.[1][4]

-

Click Chemistry: The azide group allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-containing molecules.[1][5]

-

Bioconjugation: The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation, allowing for the stepwise assembly of complex biomolecules.[2][6]

Physicochemical and Handling Properties

Clear and concise data is critical for experimental design. The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Source |

| CAS Number | 2093153-82-1 | [2] |

| Molecular Formula | C22H42N4O10 | [2] |

| Molecular Weight | 522.6 g/mol | [2] |

| IUPAC Name | 1-azido-9-(tert-butoxycarbonyl)-3,6,12,15,18,21-hexaoxa-9-azatetracosan-24-oic acid | [7] |

| Property | Value | Source |

| Purity | >95% to >98% (Varies by supplier) | [2][7] |

| Appearance | Solid | - |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [2][3] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Keep dry and in the dark. | [2][3] |

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Amide Coupling via the Carboxylic Acid Group

This protocol describes the activation of the terminal carboxylic acid and its subsequent reaction with an amine-containing molecule (Molecule-NH2).

Reagents and Materials:

-

This compound

-

Molecule-NH2 (e.g., a protein ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]

-

Add Molecule-NH2 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS.

-

Upon completion, the product can be purified by standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).[8]

Boc Deprotection to Reveal the Primary Amine

This protocol outlines the removal of the Boc protecting group to yield a free primary amine.

Reagents and Materials:

-

Boc-protected PEG conjugate

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Dissolve the Boc-protected PEG conjugate in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v) to the solution.[9]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

-

The resulting amine TFA salt can often be used in the next step without further purification.[9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the linker and an alkyne-functionalized molecule.

Reagents and Materials:

-

Azide-functionalized molecule (e.g., the product from the amide coupling and Boc deprotection steps)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., t-BuOH/H2O or DMF)

Procedure:

-

Dissolve the azide-functionalized molecule (1.0 eq) and the alkyne-functionalized molecule (1.0 eq) in the chosen solvent system.[8]

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[8]

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the final product can be purified by preparative HPLC.[8]

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.

Caption: PROTAC synthesis workflow using the linker.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: General mechanism of PROTAC-induced protein degradation.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental applications, further optimization of the provided protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2093153-82-1 | BroadPharm [broadpharm.com]

- 3. Buy this compound | 2093153-82-1 | >98% [smolecule.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 7. This compound, CAS 2093153-82-1 | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the bifunctional linker, N-(Azido-PEG2)-N-Boc-PEG4-acid. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The quantitative data for this compound is summarized in the table below. This information is critical for experimental design, reagent quantification, and data analysis.

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₄₂N₄O₁₀ | [1][2][3][4][5] |

| Molecular Weight | 522.6 g/mol | [1][2][3][6] |

| Purity | ≥95% | [1][3] |

| CAS Number | 2093153-82-1 | [1][2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |

| Storage | -20°C | [2] |

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

Objective: To verify the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

-

This compound sample

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Mass spectrometer with ESI source

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solution, prepare a 10 µg/mL working solution in a 50:50 mixture of water and methanol with 0.1% formic acid. The formic acid facilitates protonation.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source to positive ion mode.

-

Typical parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/Hr

-

Desolvation Gas Flow: 600 L/Hr

-

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.

-

Acquire data over a mass-to-charge (m/z) range of 100-1000.

-

-

Data Analysis:

-

The expected ion in positive mode is the protonated molecule [M+H]⁺.

-

Calculate the expected m/z: 522.6 (MW) + 1.0078 (proton mass) = 523.6.

-

Other possible adducts to look for include the sodium adduct [M+Na]⁺ (m/z 545.6) and the potassium adduct [M+K]⁺ (m/z 561.7).

-

The observed m/z should be within a tolerable mass accuracy (e.g., ± 0.1 Da) of the calculated value.

-

Visualizations

Logical Structure of this compound

The following diagram illustrates the connectivity of the functional components of the molecule as described by its name.

Logical relationship of the molecular components.

Experimental Workflow for Molecular Weight Determination

The diagram below outlines the key steps in the experimental workflow for determining the molecular weight of the compound using mass spectrometry.

Experimental workflow for ESI-MS analysis.

References

Methodological & Application

Application Note: Protocol for Peptide Conjugation to N-(Azido-PEG2)-N-Boc-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a peptide to the bifunctional linker, N-(Azido-PEG2)-N-Boc-PEG4-acid. This linker features a terminal azide (B81097) group for subsequent "click" chemistry modifications, a Boc-protected amine for potential future functionalization, and a carboxylic acid for primary amine-reactive conjugation to a peptide. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] This protocol outlines the essential steps of Boc deprotection, carboxylic acid activation, peptide coupling, and final purification of the conjugate.

Core Principles

The conjugation strategy involves a two-step process:

-

Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is activated to form a reactive intermediate. This is a critical step to facilitate the subsequent nucleophilic attack by an amine group from the peptide.[3]

-

Amide Bond Formation: The activated linker is then reacted with a primary amine on the peptide (typically the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue) to form a stable amide bond.[3][4]

The Boc-protected amine and the azide group remain intact throughout this process, allowing for further orthogonal modifications of the peptide-PEG conjugate.

Experimental Protocols

Materials and Reagents

-

This compound

-

Peptide with at least one primary amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC HCl)[5]

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)[5]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)[6]

-

Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[6]

-

Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Purification columns (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC))[7][]

-

Analytical instruments (e.g., LC-MS, MALDI-TOF MS)

Part 1: Optional Boc-Deprotection of the PEG Linker

This step is only necessary if the amine on the PEG linker is intended to be the site of peptide conjugation. For this protocol, we will proceed with activating the carboxylic acid. However, if deprotection is desired, the following general procedure can be followed.

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected PEG linker in Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

-

Cool the solution to 0°C in an ice bath.

-